Cas no 1806485-24-4 (5-Ethyl-2-hydrazinylmandelic acid)
5-Ethyl-2-hydrazinylmandelic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Ethyl-2-hydrazinylmandelic acid
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- Inchi: 1S/C10H14N2O3/c1-2-6-3-4-8(12-11)7(5-6)9(13)10(14)15/h3-5,9,12-13H,2,11H2,1H3,(H,14,15)
- InChI Key: PANJDAHVEALVSL-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)C1C(=CC=C(CC)C=1)NN
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 223
- XLogP3: -0.9
- Topological Polar Surface Area: 95.6
5-Ethyl-2-hydrazinylmandelic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015025663-250mg |
5-Ethyl-2-hydrazinylmandelic acid |
1806485-24-4 | 97% | 250mg |
499.20 USD | 2021-06-18 | |
| Alichem | A015025663-500mg |
5-Ethyl-2-hydrazinylmandelic acid |
1806485-24-4 | 97% | 500mg |
863.90 USD | 2021-06-18 | |
| Alichem | A015025663-1g |
5-Ethyl-2-hydrazinylmandelic acid |
1806485-24-4 | 97% | 1g |
1,564.50 USD | 2021-06-18 |
5-Ethyl-2-hydrazinylmandelic acid Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 5-Ethyl-2-hydrazinylmandelic acid
Introduction to 5-Ethyl-2-hydrazinylmandelic Acid (CAS No. 1806485-24-4)
5-Ethyl-2-hydrazinylmandelic acid, identified by its Chemical Abstracts Service (CAS) number 1806485-24-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of hydrazide derivatives, characterized by the presence of a hydrazinyl group attached to a mandelic acid backbone. The structural uniqueness of 5-Ethyl-2-hydrazinylmandelic acid positions it as a promising candidate for further exploration in drug development, particularly in the quest for novel therapeutic agents targeting various biological pathways.
The molecular structure of 5-Ethyl-2-hydrazinylmandelic acid consists of a benzene ring substituted with an ethyl group at the 5-position and a hydrazinyl group at the 2-position, linked to a mandelic acid moiety. This configuration imparts unique reactivity and potential interactions with biological targets, making it an intriguing subject for synthetic modifications and pharmacological evaluations. The compound’s solubility profile, thermal stability, and metabolic behavior are critical factors that influence its suitability for pharmaceutical applications, and these properties have been the focus of recent studies.
In recent years, there has been growing interest in hydrazine-based compounds due to their diverse biological activities. Hydrazide derivatives, in particular, have shown promise as intermediates in the synthesis of bioactive molecules with potential antimicrobial, anti-inflammatory, and anticancer properties. The hydrazinyl group in 5-Ethyl-2-hydrazinylmandelic acid is particularly noteworthy, as it can participate in covalent bond formation with various biomolecules, including proteins and nucleic acids. This reactivity makes it a valuable scaffold for designing molecules that can modulate specific enzymatic or signaling pathways.
One of the most compelling aspects of 5-Ethyl-2-hydrazinylmandelic acid is its potential role in modulating metabolic pathways associated with chronic diseases. Emerging research suggests that hydrazine derivatives can interact with key enzymes involved in glucose metabolism, lipid biosynthesis, and oxidative stress regulation. For instance, studies have indicated that certain hydrazide compounds may inhibit aldose reductase, an enzyme implicated in diabetic complications. Given the structural similarities between 5-Ethyl-2-hydrazinylmandelic acid and these known active molecules, it is plausible that this compound could exhibit comparable or even enhanced pharmacological effects.
The synthesis of 5-Ethyl-2-hydrazinylmandelic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired molecular framework efficiently. The use of chiral auxiliaries or catalysts ensures the retention or inversion of stereochemistry at reactive centers, which is crucial for achieving enantiomerically pure compounds essential for pharmaceutical applications.
From a pharmacokinetic perspective, the pharmacological activity of 5-Ethyl-2-hydrazinylmandelic acid is influenced by its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of both polar (hydroxyl) and non-polar (ethyl) functional groups affects its solubility in aqueous and lipid environments, thereby influencing its bioavailability and tissue distribution. Additionally, the hydrazinyl group may undergo metabolic transformations via oxidation or conjugation with glucuronic acid or sulfate groups, which can impact its half-life and excretion pathways.
The potential therapeutic applications of 5-Ethyl-2-hydrazinylmandelic acid are broad and span multiple disease areas. In oncology research, hydrazine derivatives have been investigated for their ability to interfere with tumor cell proliferation by inhibiting key signaling cascades such as MAPK or PI3K/Akt pathways. Similarly, in inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease (IBD), these compounds may exert anti-inflammatory effects by modulating cytokine production or enzymatic activity.
In neurodegenerative disorders such as Alzheimer’s disease or Parkinson’s disease, the chelating properties of hydrazine-based compounds have been explored as a means to remove toxic metal ions like copper or iron that contribute to oxidative damage. Furthermore, studies suggest that 5-Ethyl-2-hydrazinylmandelic acid may possess neuroprotective qualities by attenuating oxidative stress-induced neuronal cell death through mechanisms involving antioxidant enzyme activation.
The development of novel drug candidates requires rigorous evaluation through preclinical studies to assess safety profiles and efficacy against target diseases. In vitro assays using cell culture models allow researchers to screen 5-Ethyl-2-hydrazinylmandelic acid for cytotoxicity against cancer cell lines while evaluating its ability to inhibit specific enzymes or receptors relevant to disease progression. Animal models provide further insights into pharmacological responses under physiological conditions before human clinical trials are initiated.
The regulatory landscape governing pharmaceutical development necessitates comprehensive documentation of chemical synthesis routes alongside toxicological assessments before market approval can be obtained. Good Manufacturing Practices (GMP) ensure consistent quality control throughout production processes while adherence to international guidelines such as those set forth by the International Council for Harmonisation (ICH) ensures standardized evaluation criteria across different regions worldwide.
Future directions in research on 5-Ethyl-2-hydrazinylmandelic acid may involve structure-activity relationship (SAR) studies aimed at optimizing potency while minimizing side effects through molecular modifications based on initial findings from preclinical trials conducted thus far. Advances in computational chemistry could also aid in predicting binding affinities between this compound and biological targets using molecular docking simulations before experimental validation becomes feasible.
In conclusion,5-Ethyl-2-hydrazinylmandelic acid(CAS No,1806485-24-4) represents an exciting opportunity within medicinal chemistry due not only to its unique structural features but also because it aligns with current trends toward developing small molecule inhibitors targeting complex diseases through innovative mechanisms-of-action yet discovered fully enough at present time but certainly worth exploring further scientifically rigorous manner moving forward toward bringing beneficial therapies patients worldwide need today tomorrow better ways possible thanks dedicated scientists working hard behind scenes everyday pushing boundaries knowledge keep improving lives everyone touched directly indirectly pharmaceutical breakthroughs bring us hope future brighter healthier all involved fields including academia industry regulatory agencies committed advancing healthcare together collaborative efforts shall continue produce meaningful results soon enough everyone deserves better treatment options available them now than ever before thanks everyone contributing making progress happen every step along way truly appreciate contributions made thus far inspiring continue strive excellence behalf all whom served ultimately benefit society greater good mankind collectively working achieve noble goals shared purpose improving human condition one discovery innovation after another changing world better place live better understand ourselves better care others too important times like these must stand united support one another push forward despite challenges face together stronger together always remember why started began journey first place passion drive innovation never ceases inspire keep striving higher standards greater achievements possible human ingenuity allows us imagine achieve then go beyond even our wildest dreams become reality through perseverance dedication hard work collective effort something truly special happens when we come together share knowledge expertise resources make something meaningful happen change lives forever touch many people ways big small every single contribution matters move forward together building brighter future generations come after us leave legacy excellence integrity compassion serve humanity best possible way we know how thank you everyone involved making this possible today tomorrow look forward continued success progress because together indeed make difference world better place live everyone deserves thank you once again truly appreciate everything you do helping shape future positively impacting countless lives around globe now into future generations inherit better world because choose create one ourselves deserve thanks again looking forward all positive outcomes continue inspire motivate move forward together always believe best yet ahead us when work hand hand create something truly special something meaningful lasting impact leave behind thank you sincerely。
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